molecular formula C12H12Cl2 B14748721 2',5-Dichloro-2,3,4,5-tetrahydro-1,1'-biphenyl

2',5-Dichloro-2,3,4,5-tetrahydro-1,1'-biphenyl

Cat. No.: B14748721
M. Wt: 227.13 g/mol
InChI Key: PFNYXNZIRLFLGM-UHFFFAOYSA-N
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Description

2',5-Dichloro-2,3,4,5-tetrahydro-1,1'-biphenyl is a chlorinated biphenyl derivative featuring a partially hydrogenated biphenyl core with chlorine substituents at the 2' and 5' positions. This compound belongs to a class of molecules with applications in organic synthesis, agrochemicals, and pharmaceuticals, where substituents on the biphenyl scaffold modulate reactivity, stability, and biological activity .

Properties

Molecular Formula

C12H12Cl2

Molecular Weight

227.13 g/mol

IUPAC Name

1-chloro-2-(3-chlorocyclohexen-1-yl)benzene

InChI

InChI=1S/C12H12Cl2/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14/h1-2,6-8,10H,3-5H2

InChI Key

PFNYXNZIRLFLGM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C=C(C1)C2=CC=CC=C2Cl)Cl

Origin of Product

United States

Chemical Reactions Analysis

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

Compound Name Molecular Formula Molecular Weight Substituents Key Features/Applications References
2'-Chloro-2,3,4,5-tetrahydro-1,1'-biphenyl C₁₂H₁₃Cl 192.68 Cl at 2' Intermediate in cross-coupling reactions; limited solubility inferred from hydrophobicity
2,2’,5,5’-Tetrachloro-1,1’-biphenyl C₁₂H₈Cl₄ 292.00* Cl at 2,2’,5,5’ Higher hydrophobicity; potential PCB-like persistence and toxicity
3'-Chloro-5'-fluoro-2,3,4,5-tetrahydro-1,1'-biphenyl C₁₂H₁₂ClF 210.68* Cl at 3', F at 5' Enhanced electronegativity; altered electronic reactivity
2’,5’-Dichloro-4-biphenylol C₁₂H₈Cl₂O 239.10* Cl at 2’,5’; OH at 4 Hydrogen-bonding capability; increased solubility in polar solvents
4,4,4'-Trimethyl-2,3,4,5-tetrahydro-1,1'-biphenyl C₁₅H₂₀ 200.33 Methyl groups at 4,4,4' Elevated hydrophobicity; steric hindrance effects

*Molecular weights calculated based on formula where explicit data are unavailable.

Physical and Chemical Properties

  • Boiling Points/Solubility :

    • Increased chlorination (e.g., 2,2’,5,5’-tetrachloro derivative) correlates with higher molecular weight and lower volatility .
    • Hydroxyl or ethoxy groups improve polar solvent solubility (e.g., dichloro-4-biphenylol vs. fully hydrocarbon analogs) .

Toxicity and Environmental Impact

  • Chlorinated biphenyls are associated with environmental persistence and bioaccumulation. Higher chlorination (e.g., 2,2’,5,5’-tetrachloro) increases toxicity risks, akin to polychlorinated biphenyls (PCBs) .

Biological Activity

2',5-Dichloro-2,3,4,5-tetrahydro-1,1'-biphenyl is a chlorinated biphenyl compound characterized by its unique tetrahydro structure and dichlorination at the 2' and 5' positions. The compound has garnered interest due to its potential biological activities, which may include interactions with various biological macromolecules and implications for therapeutic applications.

  • Molecular Formula : C12H10Cl2
  • Molecular Weight : Approximately 235.11 g/mol
  • Structure : Contains a biphenyl core with two chlorine substituents and a saturated tetrahydro configuration.

Biological Activity Overview

Preliminary studies suggest that this compound may interact with proteins involved in metabolic pathways or cellular signaling. The presence of chlorine atoms can influence the compound's reactivity and biological interactions.

Key Biological Activities

  • Antioxidant Activity : The compound may exhibit antioxidant properties, which are beneficial in mitigating oxidative stress.
  • Anti-inflammatory Properties : Similar compounds have shown promise in reducing inflammation through modulation of pro-inflammatory cytokines.
  • Antimicrobial Effects : Research indicates potential activity against various bacterial strains, particularly those resistant to conventional antibiotics.

Structure-Activity Relationship (SAR)

The biological activity of chlorinated biphenyls often correlates with their structural features. The dichlorination pattern and the tetrahydro configuration are believed to enhance the compound's affinity for specific biological targets.

Compound NameMolecular FormulaChlorine SubstituentsNotable Properties
This compoundC12H10Cl22Potential biological activity
Polychlorinated Biphenyl (PCB)VariesVariesEnvironmental pollutant
4-ChlorobiphenylC12H9Cl1Industrial chemical
2-ChlorobiphenylC12H9Cl1Organic synthesis intermediate

Case Studies and Research Findings

Recent studies have explored the biological implications of similar compounds:

  • Antibacterial Activity : A study on diarylpentanoids revealed that structural modifications can enhance antibacterial efficacy against resistant strains like E. cloacae . This suggests that similar modifications in this compound could yield potent derivatives.
  • Anti-inflammatory Mechanisms : Research into related compounds indicates that the presence of hydroxyl groups significantly boosts anti-inflammatory activity by inhibiting nitric oxide production in macrophage cell lines . This mechanism could be relevant for evaluating the therapeutic potential of this compound.
  • Cytotoxicity Studies : Investigations into the cytotoxic effects of chlorinated biphenyls have shown varied results depending on the substitution pattern and molecular configuration. Understanding these interactions is crucial for assessing safety and efficacy in potential therapeutic applications .

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